molecular formula C4H6N2S B130937 Thiazol-2-ylmethanamine CAS No. 55661-33-1

Thiazol-2-ylmethanamine

Cat. No.: B130937
CAS No.: 55661-33-1
M. Wt: 114.17 g/mol
InChI Key: JOZSYOPADROCMP-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanamine is an organic compound with the molecular formula C4H6N2S. It is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Future Directions

Thiazole, the core structure in Thiazol-2-ylmethanamine, is a versatile moiety contributing to the development of various drugs and biologically active agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that this compound and its derivatives could have potential applications in the development of new drugs in the future .

Biochemical Analysis

Biochemical Properties

Thiazol-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides like octaarginine, enhancing its antibacterial activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, leading to cell death . This compound can also modulate the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, this compound can cause toxic or adverse effects. For instance, high doses may lead to cellular toxicity, organ damage, or other adverse reactions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, impacting cellular function and health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within other organelles, such as mitochondria or lysosomes, can also affect its activity and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of 2-azidomethyl-thiazole using triphenylphosphine in tetrahydrofuran (THF) followed by the addition of water and ammonium hydroxide . This method provides a straightforward route to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Thiazol-2-ylmethanamine can be compared with other thiazole derivatives:

Properties

IUPAC Name

1,3-thiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSYOPADROCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373401
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55661-33-1
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-2-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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